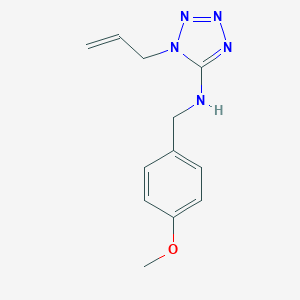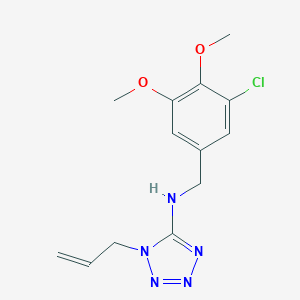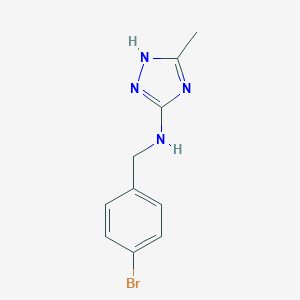![molecular formula C17H20ClNO2 B276682 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, commonly known as Cbz-NE, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. Cbz-NE belongs to a class of compounds known as selective dopamine D3 receptor antagonists, which have been implicated in various neurological and neuropsychiatric disorders.
Mecanismo De Acción
The mechanism of action of Cbz-NE is not fully understood. However, it is believed to work by selectively blocking dopamine D3 receptors in the brain. By blocking these receptors, Cbz-NE may reduce the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, Cbz-NE may have an effect on other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
Cbz-NE has been shown to have a number of biochemical and physiological effects. In animal studies, Cbz-NE has been found to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, Cbz-NE has been found to have an effect on dopamine and serotonin levels in the brain, suggesting that it may have a role in regulating these neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cbz-NE in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. Additionally, Cbz-NE has been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of using Cbz-NE in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are a number of future directions for research on Cbz-NE. One area of interest is the potential use of Cbz-NE in the treatment of addiction. Further studies are needed to determine the optimal dosing and administration regimen for Cbz-NE in this context. Additionally, more research is needed to understand the mechanism of action of Cbz-NE and its effect on other neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of Cbz-NE in the treatment of other neurological and neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of Cbz-NE involves a series of chemical reactions, starting with the reaction of 3-methoxybenzyl chloride with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 3-chlorobenzyl alcohol in the presence of cesium carbonate to form the intermediate compound. The intermediate is then reacted with N-ethylamine in the presence of palladium on carbon to form the final product, Cbz-NE.
Aplicaciones Científicas De Investigación
Cbz-NE has been studied extensively for its potential application in various scientific research areas. One of the most promising applications of Cbz-NE is in the field of addiction research. Cbz-NE has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of addiction. Additionally, Cbz-NE has been found to have potential applications in the treatment of other neurological and neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.
Propiedades
Nombre del producto |
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine |
|---|---|
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3 |
Clave InChI |
MTHKTHABVHEUMC-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
SMILES canónico |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)

![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)